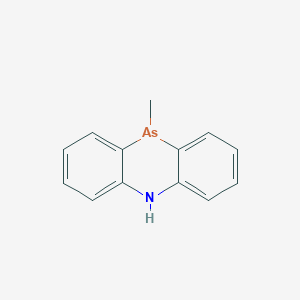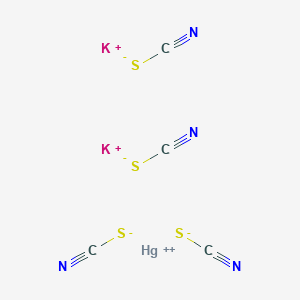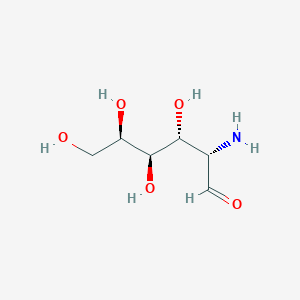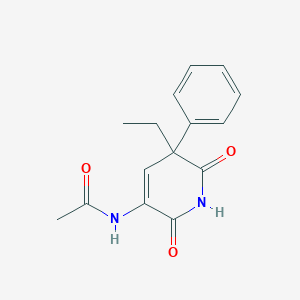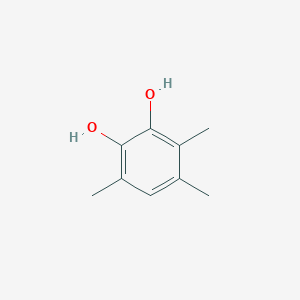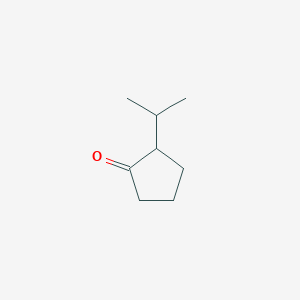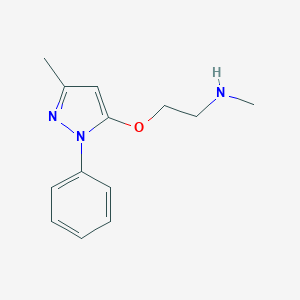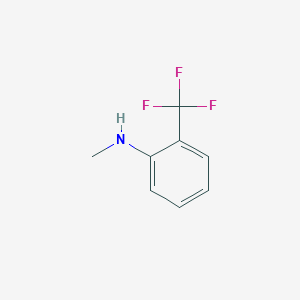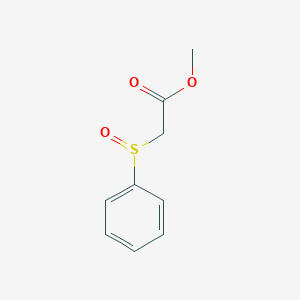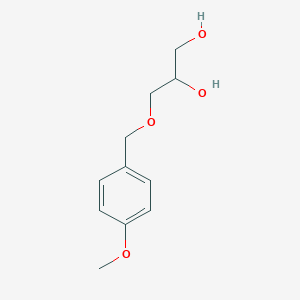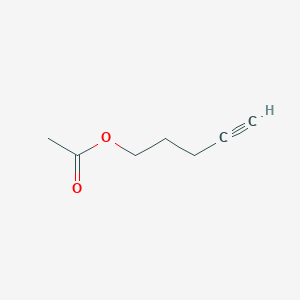
Iron molybdenum oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron molybdenum oxide (FeMoO) is a unique material that has garnered attention from researchers due to its potential applications in various fields. It is a mixed metal oxide that contains both iron and molybdenum, and it exhibits interesting physical and chemical properties.
Wirkmechanismus
The mechanism of action of Iron molybdenum oxide is not fully understood, but it is believed to involve the interaction between the metal ions and the surrounding environment. Iron molybdenum oxide has a high surface area, which allows for the adsorption of molecules onto its surface. The metal ions in Iron molybdenum oxide can also undergo redox reactions, which can lead to the formation of active sites for catalysis.
Biochemische Und Physiologische Effekte
Iron molybdenum oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity towards cells and has been used in cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
Iron molybdenum oxide has several advantages for lab experiments such as its high surface area, stability, and low toxicity. However, it also has limitations such as its high cost and difficulty in synthesis.
Zukünftige Richtungen
Iron molybdenum oxide has several future directions for research such as improving its catalytic activity, exploring its gas sensing properties, and developing new energy storage devices. Iron molybdenum oxide can also be used in the development of new materials for environmental remediation and water treatment.
Conclusion
In conclusion, Iron molybdenum oxide is a unique material that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Iron molybdenum oxide and its applications in various fields.
Synthesemethoden
Iron molybdenum oxide can be synthesized using various methods such as sol-gel, hydrothermal, and co-precipitation. The sol-gel method involves mixing metal alkoxides with a solvent to form a gel, which is then dried and calcined to obtain Iron molybdenum oxide. The hydrothermal method involves heating metal salts in an aqueous solution under high pressure and temperature to obtain Iron molybdenum oxide. The co-precipitation method involves mixing metal salts in an aqueous solution and adding a precipitating agent to obtain Iron molybdenum oxide.
Wissenschaftliche Forschungsanwendungen
Iron molybdenum oxide has various scientific research applications such as catalysis, gas sensing, and energy storage. It has been used as a catalyst for the conversion of biomass into biofuels, and it has shown promising results. Iron molybdenum oxide has also been used as a gas sensor for the detection of toxic gases such as carbon monoxide and nitrogen dioxide. It has been found to exhibit excellent sensitivity and selectivity towards these gases. Iron molybdenum oxide has also been used as an electrode material for energy storage devices such as supercapacitors and batteries.
Eigenschaften
CAS-Nummer |
11115-97-2 |
|---|---|
Produktname |
Iron molybdenum oxide |
Molekularformel |
Fe2Mo2O9-12 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
iron(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |
InChI-Schlüssel |
NGJMAOMHPSCKKA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Andere CAS-Nummern |
13769-81-8 |
Physikalische Beschreibung |
OtherSolid; PelletsLargeCrystals |
Synonyme |
Iron molybdenum oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



